1H,1'H-[3,3'-Bipyrrole]-2,2',5,5'-tetraone
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Overview
Description
1H,1’H-[3,3’-Bipyrrole]-2,2’,5,5’-tetraone is a heterocyclic compound featuring two pyrrole rings connected through a bipyrrole linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1’H-[3,3’-Bipyrrole]-2,2’,5,5’-tetraone typically involves the condensation of pyrrole derivatives under specific conditions. One common method includes the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalyst like iron (III) chloride . Another approach involves the cyclization of diols and amines using a manganese complex as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and solvents is optimized to minimize environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions: 1H,1’H-[3,3’-Bipyrrole]-2,2’,5,5’-tetraone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents replace hydrogen atoms on the pyrrole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted bipyrrole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1H,1’H-[3,3’-Bipyrrole]-2,2’,5,5’-tetraone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1H,1’H-[3,3’-Bipyrrole]-2,2’,5,5’-tetraone involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the bipyrrole derivative .
Comparison with Similar Compounds
- 1H,1’H-2,2’-Bipyrrole
- 1,4-Dihydropyrrolo[3,2-b]pyrrole
- Indole
- 1,4-Dihydroimidazo[4,5-d]imidazole
- 3H,3’H-4,4’-Biimidazole
- Benzimidazole
Uniqueness: 1H,1’H-[3,3’-Bipyrrole]-2,2’,5,5’-tetraone stands out due to its unique bipyrrole structure, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities .
Properties
CAS No. |
877220-92-3 |
---|---|
Molecular Formula |
C8H4N2O4 |
Molecular Weight |
192.13 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C8H4N2O4/c11-5-1-3(7(13)9-5)4-2-6(12)10-8(4)14/h1-2H,(H,9,11,13)(H,10,12,14) |
InChI Key |
CDCMCFWSNRFWAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC1=O)C2=CC(=O)NC2=O |
Origin of Product |
United States |
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